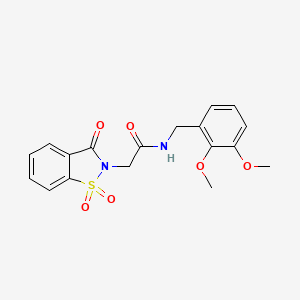

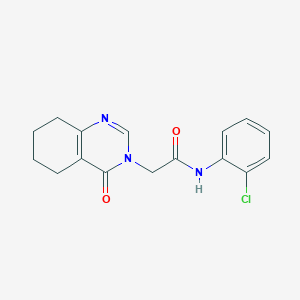

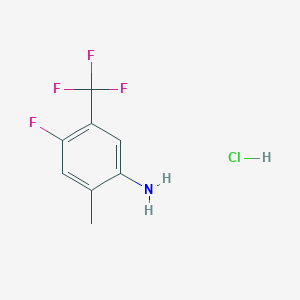

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising biological activities, making it a potential lead compound for the development of novel drugs.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of related compounds involves advanced chemical reactions that contribute to the exploration of their potential applications. For instance, compounds have been prepared through 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, which are identified by IR, 1H NMR, elemental analyses, and confirmed by single-crystal X-ray diffraction Yu et al., 2014. This methodological approach lays the groundwork for further application-based research by providing a solid synthesis and structural foundation.

Antitumor Activity

A significant area of research involves evaluating the antitumor potential of benzothiazole derivatives. For example, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown considerable anticancer activity against some cancer cell lines, highlighting their potential in cancer therapy research Yurttaş et al., 2015.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of benzothiazole derivatives have been explored, with some compounds exhibiting potent activities against a range of bacterial and fungal species. This includes research into novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, indicating the potential for development into antimicrobial agents Incerti et al., 2017.

Antioxidant and Anti-inflammatory Compounds

Research into novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant activities demonstrates the compound's potential in addressing oxidative stress and inflammation-related conditions. These studies reveal that specific derivatives exhibit good antioxidant activity across various assays, along with excellent anti-inflammatory activity Koppireddi et al., 2013.

Photophysical Properties

The photophysical properties of acetamide derivatives have been studied, focusing on hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides. These studies provide insights into the molecular assemblies and interactions influenced by various substituents, contributing to the understanding of their potential applications in material science and molecular engineering Balijapalli et al., 2017.

Mécanisme D'action

Target of Action

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide, also known as F6609-1365, primarily targets the Cyclin-dependent kinase 7 (CDK7) which is the catalytic subunit of the CDK-activating kinase complex . CDK7 plays a crucial role in both cell-cycle regulation and transcriptional control of gene expression .

Mode of Action

F6609-1365 acts as a selective, covalent inhibitor of CDK7 . It inhibits the function of CDK7, leading to decreased transcript levels of oncogenic transcription factors, especially those associated with super-enhancers . This results in the suppression of multiple super-enhancer associated genes, providing a powerful way to selectively kill cancer cells .

Biochemical Pathways

The inhibition of CDK7 by F6609-1365 affects the transcriptional machinery of the cell . This leads to a decrease in the expression of oncogenic transcription factors, cell cycle checkpoint regulators, and DNA damage response genes . The downregulation of these genes disrupts the normal functioning of the cell, leading to cell death .

Result of Action

The molecular and cellular effects of F6609-1365’s action include the inhibition of cell growth in many different cancer types at nanomolar concentrations . It decreases MCL1 protein levels, and cancer cells with low BCL2L1 (BCL-XL) expression are found to be more sensitive to F6609-1365 . The compound demonstrates substantial antitumor effects in multiple acute myeloid leukemia (AML) xenograft models as a single agent .

Propriétés

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-25-14-8-5-6-12(17(14)26-2)10-19-16(21)11-20-18(22)13-7-3-4-9-15(13)27(20,23)24/h3-9H,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTRUDXHGVQNCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-[3-[(2-chlorobenzoyl)amino]phenyl]methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B2602559.png)

![Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2602564.png)

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2602565.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2602577.png)

![7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2602581.png)

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)